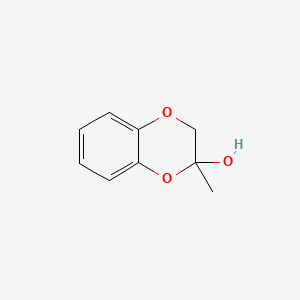

2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

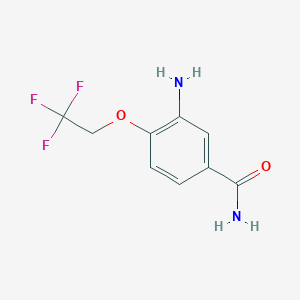

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of new sulfonamides and their N-substituted derivatives has been described, which could potentially be adapted for the synthesis of "2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol" .Molecular Structure Analysis

The molecular structure of “2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol” can be inferred from its name. It likely contains a benzodioxin ring, which is a type of heterocyclic compound .Aplicaciones Científicas De Investigación

Antibacterial and Anti-inflammatory Applications

Synthesis and Biological Potential : A prominent area of research on 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol involves the synthesis of sulfonamides bearing the 1,4-benzodioxin ring. These compounds have shown significant potential as therapeutic agents for bacterial infections and inflammatory diseases. One study synthesized various N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides and evaluated their antibacterial effectiveness against Gram-positive and Gram-negative strains. Some compounds exhibited superior inhibitory activity compared to the standard drug Ciprofloxacin. Additionally, certain derivatives displayed notable inhibition against the lipoxygenase enzyme, suggesting potential anti-inflammatory applications (Abbasi et al., 2017).

Synthesis of Therapeutic Precursors

Chemical Synthesis for Therapeutic Compounds : The compound also serves as a precursor in the synthesis of potential therapeutic agents. A study demonstrated the reaction of 1,4-benzodioxin-2-carboxylic esters or carboxamides with nucleophilic amines, facilitating the production of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethyn-1,4-benzodioxin-2(3H)-one, which are precursors of potential therapeutic compounds (Bozzo et al., 2003).

Enantiospecific Synthesis in Pharmaceuticals

Biocatalysis for Chiral Synthons : The enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid are critical chiral synthons for the enantiospecific synthesis of various therapeutic agents. The search for an efficient biocatalyst led to the discovery of an amidase activity from Alcaligenes faecalis subsp. parafaecalis. This enzyme exhibited exceptional efficiency in producing enantiomerically pure 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, crucial for pharmaceutical applications (Mishra et al., 2016).

Drug Discovery Scaffolds

Aza Analogues for Drug Discovery : Research has also delved into the synthesis of novel aza analogues of the 2-substituted-2,3-dihydro-1,4-benzodioxin core. These novel scaffolds, bearing a versatile bromomethyl group on the non-aromatic oxygenated ring, are considered valuable intermediates for the development of new therapeutic agents, underlining the compound's significance in drug discovery initiatives (Matesanz et al., 2003).

Direcciones Futuras

Propiedades

IUPAC Name |

3-methyl-2H-1,4-benzodioxin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-9(10)6-11-7-4-2-3-5-8(7)12-9/h2-5,10H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJSLKSYNBUEIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=CC=CC=C2O1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(4-ethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2550790.png)

![1-(2-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2550791.png)

![4-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-(3,4-dimethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B2550793.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B2550799.png)

![(2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B2550801.png)

![8-fluoro-2-(3-fluoro-4-methoxybenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2550802.png)

![2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2550810.png)

![(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2550812.png)

![2-(Difluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B2550813.png)